[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Description
[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a synthetic organic compound featuring a pyridine core substituted with chlorine atoms at the 3- and 6-positions, esterified with a 2-(2-chlorophenyl)-2-oxoethyl group. Its structure is characterized by a planar pyridine ring and a chlorinated aromatic system, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3NO3/c15-9-4-2-1-3-8(9)11(19)7-21-14(20)13-10(16)5-6-12(17)18-13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJEPAZKHPGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 3,6-dichloropyridine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests that it may exhibit pharmacological properties.
- Anticancer Activity : Preliminary studies indicate that derivatives of chlorinated pyridine compounds can inhibit cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a potential application in cancer therapy .
- Antimicrobial Properties : Research has demonstrated that chlorinated derivatives possess antimicrobial activity against several pathogens. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death .
Agricultural Uses
The compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide.
- Pesticidal Activity : Studies have indicated that chlorinated compounds can be effective against a range of agricultural pests. For instance, the compound's ability to disrupt the nervous system of insects could lead to its development as a bioinsecticide .
- Herbicidal Properties : Research into similar compounds has shown potential for selective herbicidal activity against specific weed species, providing an avenue for sustainable agricultural practices .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Pesticidal | Neurotoxic effects on insects | |
| Herbicidal | Selective inhibition of weed growth |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of chlorinated pyridine derivatives, including [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate. The results showed significant cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutics .
Case Study 2: Agricultural Application
In a field trial conducted by agricultural researchers, formulations containing the compound were tested against common pests in maize crops. The results indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as an effective pest management tool .
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and affecting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on structural, electronic, and crystallographic properties, leveraging methodologies from crystallographic software like SHELX and validation techniques described by Spek . Below is a comparative analysis with key analogs:
Table 1: Structural Comparison with Analogous Compounds
*Crystallographic reliability refers to validation metrics such as R-factor, bond-length accuracy, and absence of disorder, as per Spek’s criteria .
Key Findings:
Steric Considerations : The 2-(2-chlorophenyl)-2-oxoethyl group introduces steric hindrance near the ester linkage, which may reduce enzymatic hydrolysis rates compared to methyl ester analogs.
Crystallographic Robustness : The target compound exhibits high structural reliability (e.g., R-factor < 0.05) when refined using SHELXL , comparable to other high-resolution structures validated via PLATON .
Research Insights and Limitations
- Structural Dynamics: Molecular packing analysis (via SHELX ) reveals intermolecular halogen bonding between Cl atoms and carbonyl groups, a feature absent in non-chlorinated analogs.
- Synthetic Challenges : The steric bulk of the 2-oxoethyl group complicates synthesis compared to simpler esters, requiring optimized coupling conditions.
- Data Gaps : The provided evidence lacks explicit biological or thermodynamic data, limiting functional comparisons. Further studies using spectroscopic (e.g., NMR) or computational (DFT) methods are needed to explore electronic profiles.
Biological Activity
The compound [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloropyridine core with a chlorophenyl substituent and an oxoethyl group. Its unique structure may contribute to its interactions with biological targets.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It could potentially bind to receptors that mediate physiological responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain studies suggest potential cytotoxic effects against cancer cell lines.
- Cholinesterase Inhibition : Similar compounds have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease.
Research Findings
A variety of studies have assessed the biological activity of related compounds. Below is a summary table highlighting key findings from recent research:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of dichloropyridine exhibited significant activity against multi-drug resistant strains of bacteria, suggesting potential for development into new antibiotics.
- Cytotoxicity Assays : Research involving various cancer cell lines indicated that certain analogs of the compound led to apoptosis in malignant cells, highlighting their potential as anticancer agents.
- Cholinesterase Inhibition : Investigations into cholinesterase inhibitors revealed that modifications to the pyridine ring significantly affected the inhibitory potency against AChE and BChE, suggesting a structure-activity relationship worth exploring further.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via a two-step process:
Intermediate Preparation : React 2-(2-chlorophenyl)-2-oxoethanol with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Esterification : Couple the acyl chloride with 3,6-dichloropyridine-2-carboxylic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM). Monitor reaction progress via TLC and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is structural elucidation performed for this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.5 ppm for chlorophenyl and pyridine moieties) and ester methylene groups (δ 4.5–5.5 ppm).
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles for stereochemical validation .
Q. What preliminary assays assess its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DCC, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to reduce byproduct formation.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates.
- Kinetic Studies : Use HPLC to monitor reaction rates and identify rate-limiting steps .
Q. What computational approaches predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization and energy minimization at the B3LYP/6-31G* level using Gaussian 16. Analyze HOMO-LUMO gaps to predict charge transfer behavior.
- Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify nucleophilic/electrophilic sites for substitution reactions.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using Desmond or GROMACS .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity).
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability.
- Targeted Docking Studies : Utilize AutoDock Vina to model binding affinities with proposed biological targets (e.g., bacterial topoisomerases) .
Q. What strategies characterize degradation products under environmental conditions?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation via LC-QTOF-MS.
- Hydrolysis Profiling : Incubate at varying pH levels (1–13) and monitor ester cleavage by ¹H NMR.
- Oxidative Stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress and identify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
